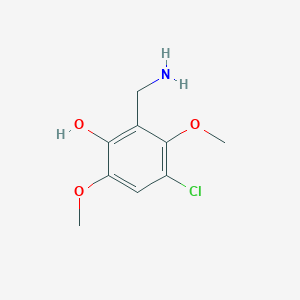
2-(Aminomethyl)-4-chloro-3,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-chloro-3,6-dimethoxyphenol is an organic compound with a complex structure that includes an aminomethyl group, a chloro substituent, and two methoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-chloro-3,6-dimethoxyphenol typically involves multiple steps One common method starts with the chlorination of 3,6-dimethoxyphenol to introduce the chloro group at the 4-position
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-chloro-3,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-4-chloro-3,6-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-chloro-3,6-dimethoxyphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Lacks the chloro and methoxy groups, resulting in different chemical and biological properties.
4-Chloro-3,6-dimethoxyphenol:
2-(Aminomethyl)-4-chlorophenol: Lacks the methoxy groups, leading to different solubility and reactivity.
Uniqueness
2-(Aminomethyl)-4-chloro-3,6-dimethoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the phenol ring can influence its interactions with other molecules, making it a versatile compound for various applications.
Properties
CAS No. |
343773-24-0 |
|---|---|
Molecular Formula |
C9H12ClNO3 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-(aminomethyl)-4-chloro-3,6-dimethoxyphenol |
InChI |
InChI=1S/C9H12ClNO3/c1-13-7-3-6(10)9(14-2)5(4-11)8(7)12/h3,12H,4,11H2,1-2H3 |
InChI Key |
KEUSABAKZLTABU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1O)CN)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


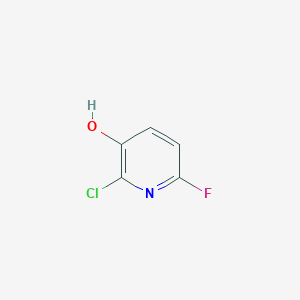
![Ethyl 2,4-dimethylpyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13977620.png)
![Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13977630.png)

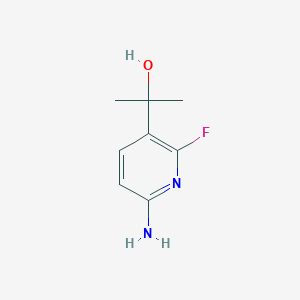

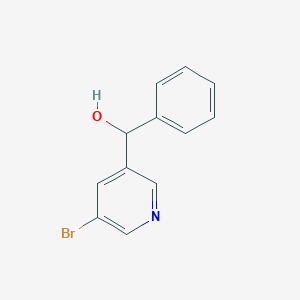
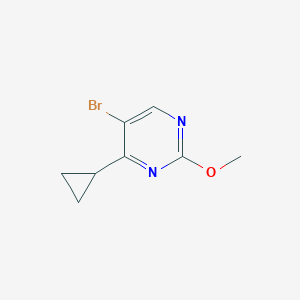

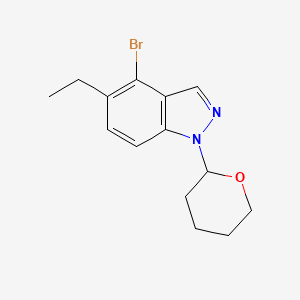
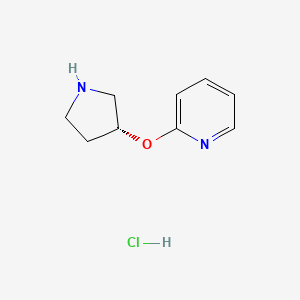
![5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B13977689.png)

![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13977697.png)
